molecular formula C7H11N3O B8772377 4-methoxy-N,6-dimethylpyrimidin-2-amine CAS No. 66131-76-8

4-methoxy-N,6-dimethylpyrimidin-2-amine

Cat. No.: B8772377
CAS No.: 66131-76-8
M. Wt: 153.18 g/mol
InChI Key: PQWLHFVBTYTFNU-UHFFFAOYSA-N
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Description

4-Methoxy-N,6-dimethylpyrimidin-2-amine is a pyrimidine derivative characterized by a methoxy group at position 4, a dimethylamine substituent at position 2, and a methyl group at position 4. Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases and their ability to modulate biological targets such as enzymes and receptors .

Properties

CAS No.

66131-76-8

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4-methoxy-N,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C7H11N3O/c1-5-4-6(11-3)10-7(8-2)9-5/h4H,1-3H3,(H,8,9,10)

InChI Key

PQWLHFVBTYTFNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC)OC

Origin of Product

United States

Scientific Research Applications

The biological activity of 4-methoxy-N,6-dimethylpyrimidin-2-amine and its derivatives has been extensively studied. Key areas of research include:

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties against pathogens such as Aspergillus terreus and Aspergillus niger. In vitro studies indicate that these compounds can inhibit fungal growth effectively, making them potential candidates for antifungal drug development .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For example:

  • Case Study: Triple-Negative Breast Cancer
    A study evaluated the efficacy of this compound against triple-negative breast cancer cell lines. The results indicated a significant reduction in tumor size in treated models compared to controls, suggesting its potential as an anticancer agent .
  • Mechanistic Insights
    Western blot analyses revealed that treatment with this compound resulted in the downregulation of anti-apoptotic proteins, indicating a mechanism by which it induces apoptosis in cancer cells .

Antiangiogenic Effects

Research has also focused on the antiangiogenic properties of derivatives derived from this compound. Molecular docking studies have shown that these compounds exhibit strong binding affinities to vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy aimed at inhibiting tumor angiogenesis .

Activity TypeCompoundTarget Organism/Cell TypeEffectiveness
AntifungalThis compoundAspergillus nigerSignificant inhibition
AnticancerThis compoundTriple-negative breast cancerTumor size reduction
AntiangiogenicDerivative compoundsVEGFR-2High binding affinity

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Analogues

The following table summarizes key pyrimidine analogs and their properties:

Compound Name Substituents/Modifications Biological Activity/Properties Key Data (Binding Energy, RMSD) References
4-Methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine 6-(phenylthio), 4-methoxy, N,N-dimethyl Antiangiogenic Binding energy: -7.211 kcal/mol
4-(Benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine 4-(benzothiazolylthio), 6-methoxy, N,N-dimethyl Antiangiogenic Binding energy: -7.841 kcal/mol
4-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine 4-(thiadiazolylphenoxy), 6-methoxy, N,N-dimethyl Antiangiogenic (most potent in silico) Binding energy: -7.739 kcal/mol; RMSD: 2.668
4,6-Dichloro-5-methoxypyrimidine 4,6-dichloro, 5-methoxy Structural model for crystal packing studies Cl···N interactions (3.094–3.100 Å)
4-Chloro-6-methoxypyrimidin-2-amine 4-chloro, 6-methoxy Cocrystal with succinic acid (hydrogen bonding) Forms R22(8) and R66(34) motifs
SFM_124 (4,6-Dimethylpyrimidin-2-amine) 4,6-dimethyl Sulfonamide degradation product Detected in environmental mixtures

Key Observations

Substituent Effects on Bioactivity

  • Antiangiogenic Activity : The addition of sulfur-containing groups (e.g., phenylthio, benzothiazolylthio) enhances binding affinity to vascular endothelial growth factor receptors (VEGFR-2). The highest binding energy (-7.841 kcal/mol) is observed with the benzothiazolylthio substituent .
  • Methoxy Group : The methoxy group at position 4 or 6 improves solubility and electronic properties, facilitating interactions with hydrophobic pockets in biological targets .

Crystallographic and Physicochemical Properties

  • Chlorinated analogs (e.g., 4,6-dichloro-5-methoxypyrimidine) exhibit strong halogen bonding (Cl···N interactions), which stabilizes crystal packing .
  • Cocrystals with succinic acid (e.g., 4-chloro-6-methoxypyrimidin-2-amine) form extended hydrogen-bonded networks (R66(34) motifs), relevant for controlled drug release .

Synthetic Accessibility Derivatives are synthesized via nucleophilic displacement of chloride in 4,6-dichloropyrimidine precursors. For example, 4-methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine is prepared by substituting chloride with dimethylamine and thiophenol groups .

Safety data for structurally related compounds (e.g., N-(2-methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine) restrict their use to research due to undefined toxicity profiles .

Preparation Methods

Barbituric Acid Route

The barbituric acid method, a classical pathway for pyrimidine synthesis, involves chlorination of barbituric acid using phosphorus oxychloride (POCl₃) to yield trichloropyrimidine. Subsequent ammoniation produces a mixture of 4-amino-2,6-dichloropyrimidine and its isomer, which undergoes methoxylation to form the target compound. However, this method faces limitations due to high toxicity from POCl₃ and low yields (30–40%) caused by isomer separation challenges.

Ethyl Cyanoacetate-Based Cyclization

An alternative route employs ethyl cyanoacetate, urea, and sodium ethoxide in a cyclization reaction. The intermediate 4-amino-2,6-dihydroxypyrimidine is chlorinated and methoxylated. While raw materials are cost-effective, hydrolysis of intermediates and explosive byproducts (e.g., 4-amino-2,6-dichloropyrimidine ortho-acyl dichloride) reduce practicality. Additionally, phosphorus-containing wastewater complicates disposal.

Modern Green Synthesis Strategies

Cyanoacetate-Urea Cyclization with Direct Methylation

A patent by CN111039876A outlines a two-step method:

  • Cyclization : Sodium metal, cyanoacetate (methyl or ethyl), and urea react in methanol/ethanol under reflux (65–80°C, 3–4 hours) to form 4-amino-2,6(1H,3H)-pyrimidinedione.

  • Methylation : The dihydroxypyrimidine intermediate reacts with dimethyl sulfate or dimethyl carbonate in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and NaOH/KOH (60–80°C, 8–10 hours).

Advantages :

  • Eliminates POCl₃, reducing toxicity.

  • Dimethyl carbonate offers a safer methylating agent versus dimethyl sulfate.

  • Yield: 78–85%.

Reaction Table :

StepReagentsConditionsProductYield
1Cyanoacetate, urea, Na/EtOHReflux, 3–4 h4-Amino-2,6(1H,3H)-pyrimidinedione90%
2Dimethyl carbonate, NaOH, TBAB60–80°C, 8–10 h4-Methoxy-N,6-dimethylpyrimidin-2-amine85%

Hydroxymethylation with Dimethyl Carbonate

CN102898382A describes a two-step hydroxymethylation route:

  • Cyclization : Ethyl cyanoacetate and urea form 2-amino-4,6-dihydroxypyrimidine.

  • Methylation : Dimethyl carbonate methylates hydroxyl groups under high pressure (2–4 MPa, 100–200°C, 4–20 hours).

Key Improvements :

  • Avoids chlorination, simplifying post-processing.

  • Dimethyl carbonate generates only water and CO₂ as byproducts.

  • Yield: 82%.

Condition Optimization :

  • Temperature: 150°C optimal for minimizing side reactions.

  • Catalyst: Hydrotalcite enhances methylation efficiency by 15%.

Solvent and Catalyst Innovations

Solvent Selection

  • Methanol/ethanol : Preferred for cyclization due to Na metal solubility.

  • Toluene/DMF : Used in methylation to stabilize intermediates.

Phase-Transfer Catalysts

Tetrabutylammonium bromide (TBAB) improves interfacial interactions in methylation, reducing reaction time by 30%.

Comparative Analysis of Methylating Agents

Methylating AgentToxicityByproductsYield
Dimethyl sulfateHighSulfuric acid75%
Dimethyl carbonateLowCO₂, H₂O85%
Methyl iodideModerateIodide salts70%

Dimethyl carbonate emerges as the optimal choice due to its green chemistry profile.

Industrial Scalability and Waste Management

Process Intensification

  • Continuous-flow reactors : Reduce reaction time by 40% in cyclization steps.

  • In situ purification : Membrane filtration eliminates intermediate isolation.

Waste Mitigation

  • Phosphorus-free routes : Save 50% on wastewater treatment costs.

  • Solvent recycling : Methanol recovery via distillation achieves 95% efficiency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methoxy-N,6-dimethylpyrimidin-2-amine, and what experimental conditions are critical for optimizing yield?

  • Methodology : A common approach involves refluxing 4,6-dimethylpyrimidin-2-amine with methoxy-containing reagents under alkaline conditions. For example, sodium hydroxide in ethanol facilitates nucleophilic substitution at the pyrimidine ring . Temperature control (~60–80°C) and reaction duration (6–8 hours) are critical to avoid side products like thiourea derivatives. Purification via crystallization or column chromatography ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy and methyl groups) and aromatic proton environments .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using acetonitrile/water gradients .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ at m/z 180.1) .

Q. How is X-ray crystallography applied to determine its molecular structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software for refinement. Key steps include:

  • Growing crystals via slow evaporation of ethanol solutions.
  • Collecting data at 100 K to minimize thermal motion artifacts.
  • Analyzing hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings using ORTEP-3 for visualization .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity, and how can contradictions in activity data be resolved?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-chloro or trifluoromethyl derivatives) in antimicrobial assays. For instance, fluorophenyl or methoxyphenyl substitutions enhance antifungal activity by altering lipophilicity and target binding .
  • Data Reconciliation : Use molecular docking to validate inconsistencies between in vitro activity (e.g., MIC values) and computational predictions. Cross-reference crystallographic data to confirm bioactive conformations .

Q. What computational tools predict the toxicological or metabolic profiles of this compound?

  • Methodology :

  • DSSTox : EPA’s database provides toxicity predictions (e.g., endocrine disruption potential) based on structural fingerprints .
  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP ≈ 2.1) and cytochrome P450 interactions using SMILES inputs (e.g., COC1=NC(=NC(=C1)N)C) .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

  • Methodology :

  • Refine conflicting models using high-resolution SCXRD data (R-factor < 0.05).
  • Analyze weak interactions (e.g., C–H⋯π bonds or methoxy group orientations) that stabilize conformations. For example, dihedral angles between pyrimidine and aryl rings (12–86°) impact packing and solubility .

Q. What strategies mitigate challenges in synthesizing derivatives with bulky substituents?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) for sterically hindered analogs.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield amine groups during alkylation steps .

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